2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine
Description
The compound "2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine" is a part of a broader category of chemicals that exhibit significant synthetic and biological interest. Research on related compounds has shown diverse pharmacological activities, which highlights the importance of studying their synthesis, structure, and properties for potential applications in various fields.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves nucleophilic substitution reactions, cyclocondensation, and the use of specific reagents to introduce various functional groups. For instance, Mallesha et al. (2012) describe the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions, demonstrating a method that could potentially be adapted for the synthesis of our target compound (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the chemical behavior of compounds. Studies often use crystallography and NMR spectroscopy to elucidate the structure. For example, the structure of similar compounds has been determined using Acta Crystallographica Section E, revealing intricate details about molecular conformations and interactions (Zhang, He, Yan, Ye, & Xin, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of pyrimidine derivatives are influenced by their functional groups and molecular structure. The synthesis process often introduces reactive sites that can undergo further transformations, leading to a wide range of possible derivatives with varied properties. Research by Tolkunov et al. (2013) on benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine derivatives highlights the versatility of these compounds in chemical reactions, offering insights into the potential reactivity of our target compound (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).
properties
IUPAC Name |
(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-2-14-4-5-16-15(12-14)13-17(25-16)18(24)22-8-10-23(11-9-22)19-20-6-3-7-21-19/h3,6-7,13-14H,2,4-5,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJKAXKEOLURKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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